molecular formula C4H10N2 B1370097 1-Methylazetidin-3-amine CAS No. 959957-92-7

1-Methylazetidin-3-amine

Cat. No. B1370097
CAS RN: 959957-92-7
M. Wt: 86.14 g/mol
InChI Key: BIWZYRJXBPPLLA-UHFFFAOYSA-N
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Description

1-Methylazetidin-3-amine is a heterocyclic amine containing a 5-membered azetidine ring with a methyl group and an amine group attached to it . It is a versatile building block for various pharmaceutical and organic synthesis applications . It can be utilized in the synthesis of pharmaceutical products, agrochemicals, and other biologically active compounds .


Molecular Structure Analysis

The molecular formula of this compound is C4H10N2 . The InChI code is 1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3 and the InChI key is BIWZYRJXBPPLLA-UHFFFAOYSA-N . The canonical SMILES representation is CN1CC(C1)N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 86.14 g/mol . It has a topological polar surface area of 29.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are both 86.084398327 g/mol .

Scientific Research Applications

  • Reversible and Irreversible Inactivation of Enzymes : One study explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation. This implies potential applications in designing enzyme inhibitors (Ding & Silverman, 1993).

  • Chemical Synthesis and Optical Resolution : Research on 3-Methylazetidin-2-one, a related compound, has involved optical resolution and absolute configuration studies. This could be relevant for chiral synthesis in pharmaceuticals (Shustov & Rauk, 1996).

  • Electrochemical Synthesis in Organic Chemistry : A study presented an efficient electrochemical synthesis method for 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This showcases the compound's role in facilitating new synthetic pathways (Feroci et al., 2005).

  • Synthesis of Azetidinones and Azetidinols : Research into the synthesis of 1-alkyl-2-methylazetidin-3-ones and 1-alkyl-2-methylazetidin-3-ols revealed methodologies for producing these compounds, which are crucial in medicinal chemistry (Salgado et al., 2003).

  • Synthesis and Structural Studies : Another study focused on the crystal structure and DFT studies of a compound containing a similar structural motif, providing insights into the molecular conformation and electronic structure, which are vital for material science applications (Murugavel et al., 2014).

Safety and Hazards

1-Methylazetidin-3-amine is associated with several hazard statements: it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Biochemical Analysis

Biochemical Properties

1-Methylazetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in significant changes in physiological parameters.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases and cytochrome P450s, which play crucial roles in its metabolism . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in metabolic pathways can also affect the levels of other metabolites, influencing overall metabolic flux within the organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and overall efficacy. For example, this compound may accumulate in the liver, where it undergoes extensive metabolism and exerts its effects on hepatic function.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Its presence in other organelles, such as the nucleus or endoplasmic reticulum, can also impact various cellular processes.

properties

IUPAC Name

1-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZYRJXBPPLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595788
Record name 1-Methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959957-92-7
Record name 1-Methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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